hA1 Adenosine Receptor Affinity: Superior Potency of Propylsulfanyl-Pyrimidine Analog Compared to Methoxy Variant
In a direct comparison of two 2-propylsulfanylpyrimidine derivatives, the compound bearing a propoxy group at the 6-position (BDBM21229) exhibited a Ki of 38 nM at the human A1 adenosine receptor [1]. This represents a >12-fold improvement in binding affinity compared to its structural analog with a methoxy group at the same position (BDBM21227), which had a Ki of 486 nM [2]. The data were generated under identical assay conditions using membranes from CHO cells transfected with human A1 receptors.
| Evidence Dimension | Binding affinity (Ki) at human Adenosine A1 receptor |
|---|---|
| Target Compound Data | Ki = 38 nM (for N-[6-propoxy-2-(propylsulfanyl)pyrimidin-4-yl]propanamide) |
| Comparator Or Baseline | Ki = 486 nM (for N-[6-methoxy-2-(propylsulfanyl)pyrimidin-4-yl]propanamide) |
| Quantified Difference | 12.8-fold improvement in potency (lower Ki) |
| Conditions | Radioligand binding assay; CHO cell membranes expressing human A1 receptors; pH 7.4, 2°C |
Why This Matters
This directly quantifies how modifications to the 2-propylsulfanylpyrimidine core can yield >10-fold shifts in target potency, underscoring the scaffold's value for SAR-driven lead optimization.
- [1] BindingDB. (2008). Affinity data for BDBM21229: N-[6-propoxy-2-(propylsulfanyl)pyrimidin-4-yl]propanamide. BindingDB Entry 21229. View Source
- [2] BindingDB. (2008). Affinity data for BDBM21227: N-[6-methoxy-2-(propylsulfanyl)pyrimidin-4-yl]propanamide. BindingDB Entry 21227. View Source
